molecular formula C22H29N5O2 B2898319 9-(4-ethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848279-32-3

9-(4-ethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2898319
CAS RN: 848279-32-3
M. Wt: 395.507
InChI Key: GEHVUIOZEHHTAP-UHFFFAOYSA-N
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Description

Pyrimidinediones are a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups . Examples include naturally occurring metabolites like Uracil .


Synthesis Analysis

There are several methods for the synthesis of pyrimidinediones and related compounds. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylpyrimidines . Another method involves a ZnCl2-catalyzed three-component coupling reaction .


Molecular Structure Analysis

The molecular structure of pyrimidinediones is characterized by a pyrimidine ring substituted with two carbonyl groups . Computational spectroscopic analytical items (IR, NMR, and UV–Vis) can be calculated using popular DFT methods .


Chemical Reactions Analysis

Pyrimidinediones can undergo various chemical reactions. For example, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidinediones can vary widely depending on their specific structure. For instance, the IC50 values of some pyrano[2,3-d]pyrimidine-2,4-dione derivatives against PARP-1 range from 3.61 nM to 114 nM .

Mechanism of Action

While the mechanism of action for your specific compound is not available, some pyrimidinedione derivatives have been found to inhibit PARP-1, a protein involved in DNA repair damage .

Safety and Hazards

The safety and hazards of pyrimidinediones can also vary widely depending on their specific structure. Some pyrimidinedione derivatives have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Future Directions

Future research could focus on the synthesis of new pyrimidinedione derivatives and the exploration of their biological activities. For instance, the discovery of novel PARP-1 inhibitors among pyrano[2,3-d]pyrimidine-2,4-dione derivatives indicates the potential of targeting PARP-1 in cancer treatment .

properties

CAS RN

848279-32-3

Molecular Formula

C22H29N5O2

Molecular Weight

395.507

IUPAC Name

9-(4-ethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C22H29N5O2/c1-4-6-7-13-27-20(28)18-19(24(3)22(27)29)23-21-25(14-8-15-26(18)21)17-11-9-16(5-2)10-12-17/h9-12H,4-8,13-15H2,1-3H3

InChI Key

GEHVUIOZEHHTAP-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)CC)N(C1=O)C

solubility

not available

Origin of Product

United States

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